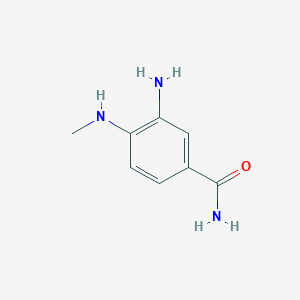

3-Amino-4-(methylamino)benzamide

説明

3-Amino-4-(methylamino)benzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . It is a crucial building block of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize 3-Amino-4-(methylamino)benzamide. By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

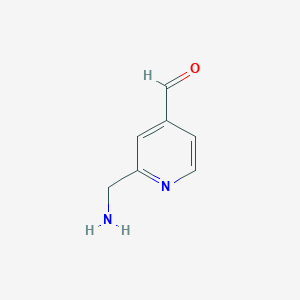

The molecular structure of 3-Amino-4-(methylamino)benzamide is represented by the linear formula C8H11N3O . It has a molecular weight of 165.19 .Chemical Reactions Analysis

3-Amino-4-(methylamino)benzamide has been used in the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides using the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker .Physical And Chemical Properties Analysis

3-Amino-4-(methylamino)benzamide is a solid substance with a melting point of 148-150°C . It has a molecular weight of 165.19 .科学的研究の応用

Synthesis of Drug Candidates

3-Amino-4-(methylamino)benzamide: serves as a crucial building block in the synthesis of many drug candidates . Its structure is amenable to further chemical modifications, making it a versatile precursor in medicinal chemistry.

Continuous Flow Synthesis

The compound has been synthesized using a continuous flow microreactor system . This method offers advantages such as improved safety profiles, scalability, and better control over reaction parameters.

Kinetic Studies

Kinetic studies of 3-Amino-4-(methylamino)benzamide have provided valuable data on reaction rate constants, activation energies, and pre-exponential factors . These parameters are essential for optimizing production processes in pharmaceutical manufacturing.

Selective Acylation Reactions

Selective acylation of 3-Amino-4-(methylamino)benzamide has been studied to improve the yield and selectivity of desired products . This is particularly important in the synthesis of complex molecules where specific functional group transformations are required.

Anti-Gastric Cancer Activity

Derivatives of 3-Amino-4-(methylamino)benzamide have shown promising anti-gastric cancer activity . This opens up potential applications in the development of new anticancer therapies.

Development of Heterocyclic Compounds

The compound is used in the design and synthesis of new heterocyclic compounds with potential therapeutic applications . Heterocycles are a significant class of compounds in drug discovery due to their diverse pharmacological properties.

Optimization of Synthesis Routes

Research has focused on optimizing the synthesis routes for 3-Amino-4-(methylamino)benzamide to make the process more efficient and cost-effective . This includes reducing the number of synthesis steps and minimizing reagent consumption.

Raw Material for Active Pharmaceutical Ingredients

As a raw material, 3-Amino-4-(methylamino)benzamide is integral in the process development of active pharmaceutical ingredients (APIs) . It is a key intermediate in the production of various APIs used in a wide range of medications.

Safety And Hazards

The safety information for 3-Amino-4-(methylamino)benzamide includes hazard statements H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

将来の方向性

特性

IUPAC Name |

3-amino-4-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUPFYDPRKUXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(methylamino)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)